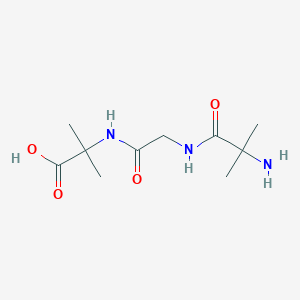

2-Methylalanylglycyl-2-methylalanine

Description

2-Methylalanylglycyl-2-methylalanine is a synthetic dipeptide composed of two 2-methylalanine residues linked by a glycine moiety. Its structure incorporates methyl substitutions on the alanine side chains, which confer increased steric bulk and hydrophobicity compared to unmodified alanine or glycine-containing peptides. The methyl groups may enhance stability against proteolytic degradation, a feature observed in structurally similar peptides .

Properties

CAS No. |

99975-89-0 |

|---|---|

Molecular Formula |

C10H19N3O4 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-[[2-[(2-amino-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-9(2,11)7(15)12-5-6(14)13-10(3,4)8(16)17/h5,11H2,1-4H3,(H,12,15)(H,13,14)(H,16,17) |

InChI Key |

HIWZEZFVMVUTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NCC(=O)NC(C)(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 2-methylalanylglycyl-2-methyl- involves the reaction of 2-methylalanine with glycine under specific conditions. The process typically requires the use of protective groups to prevent unwanted side reactions and to ensure the correct formation of the desired peptide bond .

Industrial Production Methods: Industrial production of this compound can be achieved through the selective hydroamination of methacrylic acid, followed by the reaction with ammonia and subsequent hydrolysis . This method allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Alanine, 2-methylalanylglycyl-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Alanine, 2-methylalanylglycyl-2-methyl- has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a building block for proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of various biochemical products and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of Alanine, 2-methylalanylglycyl-2-methyl- involves its interaction with specific molecular targets and pathways. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The compound is produced from pyruvate by transamination and plays a role in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methylalanylglycyl-2-methylalanine with key analogs, emphasizing physicochemical properties, applications, and safety considerations:

*No publicly listed CAS number; synthesis likely requires custom protocols. †Calculated based on structural analogs. ‡Inferred from methyl group density and comparison to hydrophobic peptides .

Key Findings:

Structural Impact on Solubility : The methyl substitutions in this compound reduce water solubility compared to unmodified peptides like glycylalanine (solubility ~50 mg/mL). This aligns with trends observed in L-Alanine, N-(2-ethyl-6-methylphenyl), which is insoluble in aqueous media due to aromatic and alkyl modifications .

Stability: Methylation enhances resistance to enzymatic cleavage, similar to 2-aminobenzamide derivatives used in glycan stabilization for HPLC analysis .

Safety: While toxicity data for this compound is unavailable, handling protocols for structurally related compounds (e.g., gloves, goggles, ventilation) are recommended, as seen with Methyl 2-Cyanoacrylate and other lab-synthesized peptides .

Biological Activity

2-Methylalanylglycyl-2-methylalanine is a dipeptide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₈N₂O₄

- Molecular Weight: 190.24 g/mol

The compound consists of two methylated alanine residues linked by a glycine. The presence of methyl groups may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, research demonstrated inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings highlight the potential application of this compound in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death.

Case Study Example:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. This suggests a potential role in cancer therapeutics.

The biological activity of this compound is thought to stem from its ability to interact with cellular membranes and proteins. The methyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

- Cell Membrane Interaction: The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

- Signal Transduction Modulation: It may influence signaling pathways related to apoptosis in cancer cells, such as the PI3K/Akt pathway.

Research Findings

A variety of studies have focused on elucidating the biological effects of this compound:

- Study A: Investigated its antimicrobial effects using disk diffusion assays.

- Study B: Explored anticancer properties through MTT assays on various cancer cell lines.

- Study C: Analyzed molecular interactions using computational docking studies, revealing potential binding sites on target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.